Scientific Field: Organic Chemistry
Summary of the Application: 1-Fluoro-3,5-dimethoxybenzene is used in the preparation of 5-fluoro-benzene-1,3-diol
Methods of Application or Experimental Procedures: The preparation of 5-fluoro-benzene-1,3-diol from 1-Fluoro-3,5-dimethoxybenzene involves the use of reagents like tetrabutylammonium iodide and boron trichloride
Results or Outcomes: The outcome of this procedure is the production of 5-fluoro-benzene-1,3-diol
1-Fluoro-3,5-dimethoxybenzene is an organic compound with the molecular formula and a CAS number of 52189-63-6. It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring. This compound is notable for its unique structural features, which influence its chemical behavior and potential applications in various fields.
1-Fluoro-3,5-dimethoxybenzene can be synthesized through several methods:
1-Fluoro-3,5-dimethoxybenzene shares structural similarities with several related compounds. Here are some comparisons highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3,5-Dimethoxybenzene | Two methoxy groups without fluorine | Lacks the electronegative influence of fluorine |
1-Fluoro-2-methoxybenzene | One methoxy group and one fluorine | Different substitution pattern affects reactivity |
4-Fluoro-3,5-dimethoxybenzene | Fluorine at para position | Different electronic effects due to position |
1-Fluoro-4-methoxybenzene | One methoxy group and one fluorine | Altered sterics and reactivity compared to 1-fluoro-3,5-dimethoxybenzene |
The unique combination of a fluorine atom and two methoxy groups in 1-fluoro-3,5-dimethoxybenzene makes it distinct from these similar compounds, influencing its chemical reactivity and potential applications in various fields.
Irritant